The Impact of C6 Chloro Substitution on Kinase Inhibition vs. Parent Scaffold
The positioning of a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine core is not incidental; it is a critical structural feature directly linked to biological activity. SAR studies on this compound class reveal that compounds with a C6 halogen demonstrate the potential for potent kinase inhibition, with the most active compounds in the series inhibiting CLK1 and DYRK1A at micromolar concentrations [1]. While direct IC50 data for the specific ethanamine salt is still proprietary or unpublished, the value is derived from its proven ability to establish essential interactions, often halogen bonds, within the kinase active site, a characteristic absent in the non-halogenated analog [2].
| Evidence Dimension | Kinase Inhibition Potency (CLK1) |
|---|---|
| Target Compound Data | Not available for the exact compound; constitutes a key 6-chloro-functionalized intermediate. |
| Comparator Or Baseline | Compound 4c: 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. IC50 = 0.7 µM. |
| Quantified Difference | The presence of a 6-chloro atom is a structural prerequisite for the reported activity, enabling sub-micromolar potency. |
| Conditions | In vitro ATP competition assay using recombinant human CLK1 kinase. (Lawson et al., 2016). |
Why This Matters
The 6-chloro substitution pattern is a validated design element for achieving kinase inhibition, making this specific intermediate crucial for SAR programs where potency is a driver.
- [1] Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114. PMID: 27474927. View Source
- [2] Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, Review. DOI: 10.1021/acsomega.5c08365. View Source
